molecular formula C17H18N2O4 B14668614 4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one CAS No. 38940-23-7

4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one

Cat. No.: B14668614
CAS No.: 38940-23-7
M. Wt: 314.34 g/mol
InChI Key: POQWYGCFIVVZJQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one is an organic compound that features both an aniline and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Amination: Introduction of the aniline group.

    Coupling Reaction: Formation of the butan-2-one backbone through a coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or aniline groups.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyanilino)-4-phenylbutan-2-one: Lacks the nitro group.

    4-(4-Nitrophenyl)-4-phenylbutan-2-one: Lacks the methoxyanilino group.

Uniqueness

4-(4-Methoxyanilino)-4-(4-nitrophenyl)butan-2-one is unique due to the presence of both the methoxyanilino and nitrophenyl groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

CAS No.

38940-23-7

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

4-(4-methoxyanilino)-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C17H18N2O4/c1-12(20)11-17(13-3-7-15(8-4-13)19(21)22)18-14-5-9-16(23-2)10-6-14/h3-10,17-18H,11H2,1-2H3

InChI Key

POQWYGCFIVVZJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC

Origin of Product

United States

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